4-Ethyl-1,3-benzothiazol-2-amine

Descripción

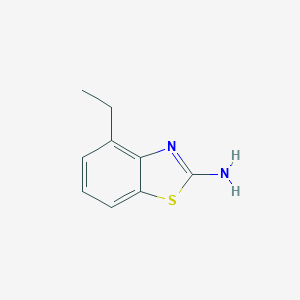

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-ethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h3-5H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKFDZPYMJEDMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365968 | |

| Record name | 4-ethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139331-68-3 | |

| Record name | 4-ethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization of 4 Ethyl 1,3 Benzothiazol 2 Amine

Established Synthetic Routes to 4-Ethyl-1,3-benzothiazol-2-amine

Traditional methods for synthesizing the 2-aminobenzothiazole (B30445) core, which are applicable to the formation of this compound, primarily rely on condensation and cyclization reactions from readily available precursors.

Condensation Reactions in 2-Aminobenzothiazole Formation

The formation of the benzothiazole (B30560) ring often involves the condensation of an o-aminothiophenol derivative. In the context of 2-aminobenzothiazoles, this typically proceeds via an intermediate such as a thiourea (B124793), which is formed from the corresponding amine. The subsequent intramolecular condensation and cyclization yield the final heterocyclic system. One of the most common approaches is the reaction of an aryl amine with a thiocyanate (B1210189) salt to form an arylthiourea, which then undergoes oxidative cyclization. rjpbcs.comresearchgate.net

Another key condensation strategy involves reacting 2-aminobenzenethiols with substances containing a carbonyl or cyano group. nih.govmdpi.com For the synthesis of 2-amino derivatives specifically, the reaction of a suitable precursor with cyanogen (B1215507) bromide or a similar reagent can be employed, leading to the direct formation of the 2-amino-substituted benzothiazole ring.

Cyclization Reactions in Benzothiazole Synthesis

Intramolecular cyclization is the cornerstone of benzothiazole synthesis. For this compound, the key step is the formation of the thiazole (B1198619) ring fused to the benzene (B151609) ring of a 3-ethylaniline (B1664132) derivative.

A widely used method is the oxidative cyclization of an arylthiourea. researchgate.net For the target molecule, this would involve the cyclization of N-(3-ethylphenyl)thiourea. This reaction is typically promoted by an oxidizing agent, such as bromine in an inert solvent like chloroform (B151607) or acetic acid. rjpbcs.comindexcopernicus.com The bromine facilitates the electrophilic attack on the sulfur atom, followed by ring closure onto the ortho-carbon of the aniline (B41778) ring, and subsequent elimination to form the aromatic benzothiazole system. This process is often referred to as the Hugershoff synthesis.

An alternative, known as the Jacobsen cyclization, involves the radical cyclization of thiobenzanilides using potassium ferricyanide (B76249) in an alkaline medium. researchgate.net This method is also highly effective for creating the benzothiazole skeleton.

| Cyclization Method | Precursor | Key Reagents | Description |

| Hugershoff Synthesis | N-(3-ethylphenyl)thiourea | Bromine, Chloroform/Acetic Acid | Oxidative cyclization where bromine promotes electrophilic attack and subsequent ring closure. rjpbcs.comindexcopernicus.com |

| Jacobsen Cyclization | Thiobenzanilide derivative | Potassium ferricyanide, NaOH | Radical-based intramolecular cyclization to form the benzothiazole ring. researchgate.net |

| Copper-Catalyzed Cyclization | N-(2-chloro-3-ethylphenyl) benzothioamide | Cu(II)-BINAM complex, Cs2CO3 | Intramolecular C-S bond formation under mild conditions. indexcopernicus.com |

Role of Aryl Amine and Potassium Thiocyanate Precursors

The reaction between an aryl amine and a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), is a foundational route to 2-aminobenzothiazoles. rjpbcs.comresearchgate.net To synthesize this compound, the specific aryl amine precursor required is 3-ethylaniline .

The general mechanism involves the following steps:

Formation of Arylthiourea : 3-ethylaniline reacts with thiocyanic acid (generated in situ from the thiocyanate salt in an acidic medium) to form N-(3-ethylphenyl)thiourea.

Oxidative Cyclization : The intermediate thiourea is then cyclized, typically using an oxidizing agent like bromine. The reaction is usually performed in glacial acetic acid. rjpbcs.comindexcopernicus.com The bromine oxidizes the sulfur atom, which facilitates an intramolecular electrophilic substitution on the benzene ring ortho to the amino group, leading to the formation of the 2-aminobenzothiazole ring system. researchgate.net

Several studies have demonstrated the utility of this method for a variety of substituted anilines, confirming its applicability for preparing the 4-ethyl derivative. rjpbcs.comindexcopernicus.com

Advanced Synthetic Approaches and Catalytic Methods for Benzothiazoles

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmentally benign processes. Advanced methods such as one-pot multicomponent reactions and microwave-assisted synthesis have been successfully applied to the formation of the benzothiazole nucleus.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer a significant advantage by combining multiple reaction steps into a single operation, avoiding the need to isolate intermediates and thereby saving time, reagents, and solvents. researchgate.net

For the synthesis of 2-aminobenzothiazoles, a three-component reaction can be designed. An example involves the reaction of an aromatic amine, a sulfur source, and an oxidant in a single vessel. organic-chemistry.org A one-pot approach for synthesizing this compound could involve reacting 3-ethylaniline with potassium thiocyanate in the presence of an oxidant like potassium persulfate (K₂S₂O₈) or under iodine-mediated conditions. researchgate.netorganic-chemistry.org Another strategy involves the reaction of benzyl (B1604629) halides with o-aminobenzenethiol, which proceeds through in situ aldehyde generation followed by cyclization. organic-chemistry.org Such tandem approaches are highly efficient for producing benzothiazole derivatives. organic-chemistry.org

| Reaction Type | Reactants | Catalyst/Reagents | Key Features |

| Iodine-Mediated Annulation | Aromatic amines, Benzaldehydes, NH₄SCN | Iodine | Provides 2-arylbenzothiazoles with good functional group tolerance. organic-chemistry.org |

| Tandem Kornblum Oxidation/Cyclization | Benzyl halides, o-Aminobenzenethiol | DMSO (as solvent and oxidant) | Mild, oxidant-free conditions for high-yield synthesis. organic-chemistry.org |

| Three-Component Condensation | 2-Aminobenzothiazole, Aldehydes, β-Dicarbonyls | Tetrabutylammonium hydrogen sulfate | Efficient synthesis of fused pyrimido[2,1-b]benzothiazole systems. researchgate.net |

Microwave-Assisted Synthesis Strategies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique often leads to dramatically reduced reaction times, increased product yields, and enhanced reaction purity compared to conventional heating methods. semanticscholar.org

The synthesis of benzothiazoles is particularly amenable to microwave irradiation. For instance, the condensation of o-aminothiophenol with various carboxylic acids or aldehydes can be completed in minutes under microwave conditions, often without the need for a solvent. nih.govmdpi.com

Specifically for this compound, a microwave-assisted approach could involve:

The cyclization of N-(3-ethylphenyl)thiourea, significantly shortening the reaction time compared to conventional heating. semanticscholar.org

The condensation of 3-ethyl-2-aminothiophenol with chloroacetyl chloride under microwave irradiation for rapid synthesis. nih.govmdpi.com

A one-pot reaction of 3-ethylaniline and ammonium thiocyanate under microwave conditions, which can improve both the speed and yield of the synthesis. semanticscholar.org

Research has shown that using microwave technology can accelerate the synthesis of various benzothiazole derivatives, making it a highly attractive and efficient method. nih.govsemanticscholar.org For example, the condensation of 2-aminothiophenol (B119425) and benzaldehyde (B42025) compounds is effectively promoted under microwave conditions. nih.gov

Visible-Light Mediated and Photocatalyzed Benzothiazole Synthesis

The synthesis of the benzothiazole core, including structures like this compound, has been significantly advanced by the advent of visible-light-mediated and photocatalyzed reactions. researchgate.netchemrxiv.org These methods are recognized as powerful tools in organic synthesis, offering sustainable and efficient alternatives to traditional synthetic routes. researchgate.netchemrxiv.org They often proceed at room temperature under irradiation from sources like CFL or LEDs, which aligns with the principles of green chemistry. researchgate.netchemrxiv.org

Photoredox catalysis, in particular, has revolutionized the formation of challenging chemical bonds. researchgate.net One common strategy involves the cyclization of substrates like amides. For instance, a photoredox-catalyzed method utilizing Ru(bpy)₃(PF₆)₂ as the photocatalyst and 1,8-diazabicycloundec-7-ene (DBU) as a base under an oxygen atmosphere has been developed for benzothiazole synthesis. chemrxiv.org The mechanism involves the visible-light excitation of the ruthenium complex, which then initiates a series of electron transfer steps, ultimately leading to the formation of a sulfur radical that cyclizes to form the benzothiazole ring. chemrxiv.org

Another innovative approach employs riboflavin (B1680620) tetraacetate as an organic photocatalyst with potassium persulfate as a sacrificial oxidant to achieve the C-H thiolation of thiobenzanilides, yielding 2-substituted benzothiazoles. chemrxiv.org Interestingly, some light-driven methods for benzothiazole synthesis are photocatalyst-free. researchgate.netchemrxiv.org A notable example is the reaction of 2-aminothiophenol with aldehydes, where an in-situ generated disulfide acts as a photosensitizer. organic-chemistry.org This disulfide absorbs visible light and sensitizes molecular oxygen to generate singlet oxygen and superoxide (B77818) anions, which are the key oxidants for the dehydrogenation step, completing the synthesis. organic-chemistry.org The efficiency of these reactions highlights a move towards more environmentally benign synthetic protocols. researchgate.net

| Method | Catalyst/Sensitizer | Key Features | Reference |

| Photoredox Catalysis | Ru(bpy)₃(PF₆)₂ | Cyclization of amides under oxygen atmosphere. | chemrxiv.org |

| Photochemical Strategy | Riboflavin tetraacetate | Aromatic C-H thiolation of thiobenzanilides. | chemrxiv.org |

| Photocatalyst-Free | In situ-generated disulfide | Uses molecular oxygen as the oxidant; eco-friendly. | organic-chemistry.org |

| General Visible Light | Metal-free | Often performed at room temperature with high atom economy. | researchgate.net |

Palladium-Catalyzed Coupling Approaches (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. libretexts.orgnih.gov The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is particularly prominent and widely used to produce biaryl compounds, styrenes, and other conjugated systems. libretexts.org

The general catalytic cycle for the Suzuki reaction involves three key steps:

Oxidative Addition : The Pd(0) catalyst reacts with the organohalide to form a Pd(II) species. libretexts.org

Transmetalation : The organoboron compound, activated by a base, transfers its organic group to the palladium center. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex are coupled, releasing the final product and regenerating the Pd(0) catalyst. libretexts.org

This methodology is applicable to the synthesis of complex benzothiazole derivatives. For substrates such as unprotected ortho-bromoanilines, which can be precursors to benzothiazole structures, efficient Suzuki-Miyaura coupling methods have been developed. nih.gov For example, the use of specialized catalysts like CataXCium A Pd G3 has proven effective for coupling various boronic esters (benzyl, alkyl, aryl, etc.) onto these challenging substrates. nih.gov Such reactions demonstrate broad functional group tolerability and are scalable, making them valuable for creating diverse libraries of substituted anilines that can be further elaborated into benzothiazoles. nih.gov While direct Suzuki coupling to form the this compound is a specialized application, the principles are widely used to introduce substituents onto the benzothiazole scaffold. libretexts.orgchemrxiv.org

Synthesis of Substituted this compound Derivatives

The this compound moiety serves as a versatile building block for creating more complex molecules. nih.gov The reactivity of the 2-amino group and the aromatic ring allows for extensive functionalization. nih.gov

Strategies for Diverse Functional Group Incorporation

The primary site for derivatization on this compound is the exocyclic amino group. This group can undergo a variety of chemical transformations to introduce new functional groups and build upon the core structure.

One common strategy is acylation . Reacting the 2-aminobenzothiazole with reagents like chloroacetyl chloride introduces an acetamide (B32628) group. nih.gov This new functionality can serve as a handle for further reactions. For example, subsequent treatment with hydrazine (B178648) hydrate (B1144303) can convert the chloroacetamide into an acetohydrazide, which can then be condensed with various aldehydes to form benzylideneacetohydrazides. nih.gov

Another key reaction is the formation of Schiff bases (imines). This is achieved through the condensation of the 2-amino group with various aromatic or heterocyclic aldehydes. researchgate.net This reaction is often carried out by refluxing the reactants in ethanol (B145695) and can be a straightforward way to append different aryl groups to the benzothiazole core. researchgate.net

Furthermore, the 2-amino group can be incorporated into more complex heterocyclic systems. For example, reaction with chloroacetyl chloride followed by treatment with thiourea in ethanol can lead to the formation of a thiazole ring attached to the amino group of the parent benzothiazole. researchgate.net These strategies demonstrate the utility of the 2-amino group as a versatile point of attachment for a wide range of chemical moieties. nih.govresearchgate.net

| Reaction Type | Reagents | Resulting Functional Group/Structure | Reference |

| Acylation | Chloroacetyl chloride | N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide | nih.gov |

| Hydrazide Formation | Ethyl chloroacetate, then Hydrazine hydrate | 2-(4-ethyl-1,3-benzothiazol-2-yl)acetohydrazide | nih.gov |

| Schiff Base Formation | Aromatic aldehydes (Ar-CHO) | N-benzylidene-4-ethyl-1,3-benzothiazol-2-amine | researchgate.net |

| Thiazole Ring Annulation | ClCOCH₂Cl, then H₂NCSNH₂ | 4-(4-ethyl-1,3-benzothiazol-2-yl)amino-1,3-thiazol-2-amine | researchgate.net |

Construction of Hybrid Molecular Architectures Involving the this compound Moiety

Hybrid molecules, which combine two or more distinct pharmacophores or structural motifs into a single entity, are a significant area of research. The this compound scaffold is an excellent platform for constructing such molecular hybrids. nih.govnih.gov

The synthetic strategies often leverage the reactivity of the 2-amino group or other positions on the benzothiazole ring to link it with other heterocyclic systems. For instance, a multistep synthesis can create a hybrid containing both a benzothiazole and a 1,3,4-oxadiazole (B1194373) ring. nih.gov Similarly, the reaction of 2-aminobenzothiazole derivatives with other complex reagents can lead to the formation of hybrids containing pyrazole (B372694) rings connected via hydrazone spacers. nih.gov

Another approach involves building entirely new fused ring systems onto the benzothiazole core. The reaction of ethyl 2-(benzo[d]thiazol-2-yl)acetate with arylidinemalononitrile derivatives can produce complex benzo ekb.egsciepub.comthiazolo[3,2-a]pyridine structures. sciepub.com These reactions create rigid, polycyclic architectures where the benzothiazole unit is integrally fused with other heterocyclic rings like pyridine. sciepub.com Such hybrid structures are synthesized to explore novel chemical space and combine the properties of the individual components. nih.govnih.gov

| Hybrid Structure | Synthetic Precursors/Method | Resulting Moiety | Reference |

| Benzothiazole-Thiazole | 2-aminobenzothiazole, chloroacetyl chloride, thiourea | Two heterocycles linked by an amino bridge | researchgate.net |

| Benzothiazole-Pyrazole | (3-aminophenyl)benzothiazole, ethyl acetylacetonate, hydrazines | Benzothiazole linked to a pyrazole via a phenylhydrazone spacer | nih.gov |

| Fused Thiazolo-Pyridine | Ethyl 2-(benzo[d]thiazol-2-yl)acetate, arylidinemalononitriles | Benzo ekb.egsciepub.comthiazolo[3,2-a]pyridine system | sciepub.com |

| Benzothiazole-1,3,4-Oxadiazole | Multistep synthesis from substituted 2-aminobenzothiazoles | Benzothiazole linked to a 1,3,4-oxadiazole ring | nih.gov |

Spectroscopic and Advanced Characterization Techniques for 4 Ethyl 1,3 Benzothiazol 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion

NMR spectroscopy stands as a cornerstone for the definitive structural analysis of organic molecules, including 4-Ethyl-1,3-benzothiazol-2-amine and its analogs. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons within a molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the ethyl group and the aromatic protons of the benzothiazole (B30560) core.

The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The chemical shifts of these signals can be influenced by the electronic environment. The aromatic protons on the benzothiazole ring system give rise to a set of signals in the downfield region of the spectrum, with their multiplicity and chemical shifts being dependent on their position and the presence of other substituents.

In derivatives of this compound, the introduction of various functional groups leads to predictable changes in the ¹H NMR spectrum. For instance, the substitution pattern on the benzothiazole ring or modifications to the 2-amino group will alter the chemical shifts and coupling patterns of nearby protons, providing valuable information for structural confirmation.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

|---|---|---|

| Ethyl Benzoate Derivative | CDCl₃ | 8.03-8.06 (m, 2H), 7.52-7.57 (m, 1H), 7.41-7.46 (m, 2H), 4.38 (q, 2H, J = 7.1 Hz), 1.41 (t, 3H, J = 7.2 Hz) rsc.org |

| 4-Methyl-2-[(2E)-2-(1-phenylethylidene) hydrazinyl]-1,3-benzothiazole Derivative | - | 2.16 (s, 3H, CH₃), 2.55 (s, 3H, CH₃), 7.0-9.26 (m, 7H, Ar-H) degres.eu |

| 2-Ethyl-1-propyl-1H-benzimidazole | CDCl₃ or DMSO-d₆ | - beilstein-journals.org |

| N-{2-[(pyridine-4-carbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide | - | - chemdiv.com |

| 1-Ethyl-1H-1,2,4-triazol-3-amine | - | - nist.gov |

| 2-Amino-1,3,4-thiadiazole | - | - chemicalbook.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing ¹H NMR, ¹³C NMR spectroscopy provides a detailed view of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the ethyl group appear in the upfield region of the spectrum. The aromatic and heterocyclic carbons of the benzothiazole ring system resonate at lower field, with their specific chemical shifts influenced by the heteroatoms (nitrogen and sulfur) and the substitution pattern. The C-2 carbon, being directly attached to two nitrogen atoms, typically shows a characteristic downfield shift.

Analysis of ¹³C NMR data is crucial for confirming the carbon framework and for identifying the positions of substituents in derivatives of this compound. For example, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring will cause predictable upfield or downfield shifts, respectively, for the carbons in the vicinity.

Table 2: Representative ¹³C NMR Data for Benzothiazole Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) |

|---|---|---|

| 1,3-Phenylenediamine Derivative | CDCl₃ | 109.7, 119.0, 120.9, 123.7, 124.9, 125.9, 126.4, 128.6, 134.5, 142.2 rsc.org |

| 4-Methyl-2-[(2E)-2-(1-phenylethylidene) hydrazinyl]-1,3-benzothiazole Derivative | - | 13.28, 17.7, 21.0 (methyl carbons), 71.7 (Schiff's base carbon), 124.2 - 147 (aromatic carbons), 168.1 (C-2 carbon) degres.eu |

| 4-Ethyl-5-methyl-1,3-thiazol-2-amine | - | - nih.gov |

| N-{2-[(pyridine-4-carbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide | - | - chemdiv.com |

| 3,4,5-triethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide | - | - |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound and its derivatives provides a molecular fingerprint, with specific absorption bands corresponding to the vibrations of different chemical bonds. Key characteristic absorptions include:

N-H Stretching: The amino group (-NH₂) typically shows one or two sharp bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond within the thiazole (B1198619) ring gives rise to a characteristic absorption in the 1600-1650 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds in the benzene (B151609) ring are typically found in the 1450-1600 cm⁻¹ range.

C-S Stretching: The carbon-sulfur bond vibration is generally weaker and appears in the fingerprint region, typically around 600-800 cm⁻¹.

The positions and intensities of these bands can be influenced by the molecular structure and intermolecular interactions, such as hydrogen bonding. In a study of N-benzothiazol-2-yl benzamide (B126) derivatives, characteristic FT-IR bands were observed for N-H stretching, C=O stretching, and C-S stretching, among others. japsonline.com

Table 3: Representative FT-IR Data for Benzothiazole Derivatives

| Compound/Derivative Type | Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|---|

| N-benzothiazol-2-yl benzamide derivative | 3755.80, 3448.08 | N-H stretching | japsonline.com |

| N-benzothiazol-2-yl benzamide derivative | 2996.40, 2912.85 | C-H stretching | japsonline.com |

| N-benzothiazol-2-yl benzamide derivative | 1659.53 | C=O stretching | japsonline.com |

| N-benzothiazol-2-yl benzamide derivative | 1429.38 | N-H bending | japsonline.com |

| N-benzothiazol-2-yl benzamide derivative | 527.06 | C-S stretching | japsonline.com |

| 4-methyl-2-[(2E)-2-(1-phenylethylidene) hydrazinyl]-1,3-benzothiazole derivative | 1629-1475 | C=C/C=N stretching | degres.eu |

| Benzothiazole | ~1412-1513 | C=N stretching | researchgate.net |

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum shows a plot of ion abundance versus mass-to-charge ratio (m/z). The peak with the highest m/z value typically corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound. For this compound, the molecular weight is 178.26 g/mol . nih.govsigmaaldrich.com

The fragmentation pattern observed in the mass spectrum is often characteristic of the compound's structure. The fragmentation of this compound would be expected to involve the loss of the ethyl group or cleavage of the thiazole ring, providing further structural clues. While specific EI-MS data for the title compound is not detailed in the available search results, the technique is a standard method for the characterization of such heterocyclic systems. For instance, the NIST WebBook provides EI-MS data for the parent compound, benzothiazole. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound and its derivatives by providing highly accurate mass measurements. This technique allows for the determination of the elemental composition of a molecule with a high degree of confidence, differentiating it from other compounds with the same nominal mass.

In the analysis of benzothiazole derivatives, HRMS is frequently employed to confirm the successful synthesis of target compounds. jyoungpharm.org For instance, the molecular ion peaks observed in the HRMS spectra of newly synthesized benzothiazole analogues have been shown to be in agreement with their calculated molecular weights, thereby verifying their chemical structures. jyoungpharm.org The high accuracy of HRMS provides strong evidence for the proposed molecular formula of a compound. The calculated exact mass of this compound (C9H10N2S) is 178.0565 Da. nih.gov HRMS analysis of this compound would be expected to yield a mass-to-charge ratio (m/z) value very close to this theoretical value, typically within a few parts per million (ppm).

For example, in the study of N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides, HRMS (ESI) was used to confirm the structure of the brominated derivative, with a calculated value of 361.9795 for [M+Na]+ and an experimental finding of 361.9802. mdpi.com This level of precision is critical for distinguishing between potential isomers and for confirming the presence of specific isotopes.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, including many benzothiazole derivatives. nih.gov This method allows for the ionization of analytes directly from a solution, typically resulting in the formation of protonated molecules [M+H]+ or other adducts with minimal fragmentation. nih.gov

ESI-MS is a powerful tool for determining the molecular weights of compounds and for studying their fragmentation patterns, which can provide valuable structural information. researchgate.net In the context of benzothiazole derivatives, ESI-MS has been used to characterize novel synthesized compounds and to investigate their breakdown routes through collision-induced dissociation (CID-MS/MS) experiments. researchgate.net The fragmentation patterns observed in the ESI-MS/MS spectra can reveal information about the connectivity of atoms within the molecule. For example, the fragmentation of N-ethyl-2-pyrrolidinone in ESI-MS shows a prominent M+1 ion and a proton-bridged dimer, with further fragmentation providing insights into the molecule's structure. nih.gov

The technique's high sensitivity and selectivity make it applicable for the analysis of both polar and non-polar substances by adjusting the extraction solution. nih.gov

X-ray Diffraction Analysis for Crystalline and Solid-State Structures

X-ray diffraction analysis is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound and its derivatives in the solid state.

Hirshfeld surface analysis, often used in conjunction with X-ray diffraction data, can quantify the various intermolecular interactions that influence the crystal packing. nih.gov

Elemental Analysis for Compositional Verification (C, H, N, S)

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample of this compound or its derivatives. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the synthesized compound.

This technique is a routine and essential step in the characterization of newly synthesized organic compounds. For many thiazole and benzothiazole derivatives reported in the scientific literature, elemental analysis data is provided as a confirmation of their composition. mdpi.comresearchgate.net For example, the elemental analysis of ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate would involve comparing the experimentally found percentages of C, H, N, and S to the calculated values for its formula, C12H12N2O2S. researchgate.net

Advanced Spectroscopic and Electrochemical Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For this compound and its derivatives, UV-Vis spectroscopy can provide information about the electronic structure and the presence of chromophores within the molecule.

The UV-Vis absorption spectrum of a benzothiazole derivative is characterized by one or more absorption bands at specific wavelengths (λmax). The position and intensity of these bands are influenced by the molecular structure, including the presence of substituents and the solvent used for the measurement. For example, the UV absorption spectrum of a mixture of benzothiazol-2-amine and 4-vinylbenzaldehyde (B157712) shows distinct absorption bands that are indicative of the electronic transitions within the molecules. researchgate.net The study of ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate has shown that the ratio of fluorescence intensity of different bands can be dependent on the excitation wavelength. nih.gov

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is a powerful technique for investigating the light-emitting properties of materials. It involves exciting a sample with light of a specific wavelength and then measuring the spectrum of the emitted light (fluorescence or phosphorescence). For this compound and its derivatives, PL spectroscopy can reveal information about their electronic excited states, energy transfer processes, and potential applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Many benzothiazole and related benzothiadiazole derivatives exhibit interesting fluorescence properties. mdpi.com The emission wavelength, quantum yield, and lifetime of the fluorescence are sensitive to the molecular structure and the local environment. For instance, the fluorescence of some 2,1,3-benzothiadiazole-based chemosensors is quenched in the presence of certain analytes, making them useful for sensing applications. mdpi.com In the case of ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate, time-resolved emission spectra have been used to study the dynamic Stokes shift and the relaxation of solvent molecules around the fluorophore in its excited state. nih.gov

Cyclic Voltammetry (CV) for Electrochemical Properties

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical compounds. It provides valuable insights into the oxidation and reduction potentials of a molecule, the stability of the resulting redox species, and the kinetics of electron transfer reactions. While specific CV data for this compound is not extensively available in the reviewed literature, the electrochemical behavior of the parent compound, 2-aminobenzothiazole (B30445), and related derivatives offers a basis for understanding its potential redox characteristics.

The electrochemical behavior of 2-aminobenzothiazole derivatives is primarily dictated by the presence of the electroactive amino group and the benzothiazole heterocyclic system. The fused benzene ring and substituents on this ring system can modulate the electron density and, consequently, the electrochemical properties of the molecule.

Electrochemical Oxidation:

Research on compounds structurally related to 2-aminothiazole (B372263) has shown that the primary oxidation process occurs at the amino group. This oxidation is typically an irreversible process involving the transfer of electrons and protons. For instance, the electrochemical oxidation of 2-aminothiazole has been reported to proceed via a 2-electron, 2-proton mechanism, leading to the formation of an azo compound as the main product.

It is anticipated that this compound would undergo a similar oxidation at the 2-amino group. The presence of the ethyl group at the 4-position, being an electron-donating group, is expected to increase the electron density on the benzothiazole ring system. This, in turn, would likely make the oxidation of the amino group easier, resulting in a lower oxidation potential compared to the unsubstituted 2-aminobenzothiazole.

The general proposed mechanism for the electrochemical oxidation of 2-aminobenzothiazole derivatives involves the initial formation of a radical cation, which then undergoes further reactions, such as dimerization, to form the final product. The stability of these intermediates and the exact reaction pathway can be influenced by experimental conditions such as the solvent, pH, and the nature of the electrode material.

Electrochemical Reduction:

The reduction of 2-aminobenzothiazole derivatives is less commonly reported in the literature compared to their oxidation. Generally, the benzothiazole ring itself is not easily reduced. However, the introduction of certain substituents or modifications to the molecular structure could introduce reducible functionalities. Without specific experimental data for this compound, any discussion on its reductive behavior would be speculative.

Influence of Experimental Parameters:

Data from a Related Compound:

The following table summarizes the electrochemical data for the oxidation of the parent compound, 2-aminothiazole, which can serve as a reference point for understanding the potential behavior of its 4-ethyl-1,3-benzothiazole analogue.

| Compound | Electrode | Medium | Oxidation Peak Potential (Epa) vs. SCE | Mechanism | Product |

| 2-Aminothiazole | Pyrolytic Graphite | Phosphate (B84403) Buffer | pH-dependent | 2e⁻, 2H⁺ | Azo compound |

It is important to reiterate that the values and mechanisms presented above are for a related, but structurally simpler, compound. Detailed experimental studies on this compound are necessary to elucidate its precise electrochemical characteristics.

Computational Chemistry and Mechanistic Studies on 4 Ethyl 1,3 Benzothiazol 2 Amine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for predicting the interaction between a ligand, such as a 2-aminobenzothiazole (B30445) derivative, and a protein's active site. For the benzothiazole (B30560) class, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes.

Research on various 2-aminobenzothiazole derivatives has shown their potential to interact with a range of biological targets, including protein kinases, enzymes involved in cancer progression, and microbial enzymes. nih.gov For instance, studies on hybrids of benzothiazole and 1,3,4-thiadiazole (B1197879) have used molecular docking to predict binding patterns within the active sites of kinases like VEGFR-2 and BRAF. nih.gov These simulations often reveal key interactions, such as hydrogen bonds with hinge region residues or hydrophobic interactions within allosteric pockets, which are critical for inhibitory activity. nih.govbiointerfaceresearch.com

In a typical study, a library of benzothiazole derivatives is docked against a target protein, and the resulting binding affinities (often expressed as a docking score or binding energy) are used to rank the compounds. researchgate.net For example, in a study targeting the PI3Kγ enzyme, novel 2-aminobenzothiazole compounds were docked into the adenosine (B11128) triphosphate (ATP) binding domain to assess their potential interactions. acs.org Similarly, docking studies of benzothiazole-thiazole hybrids against the p56lck kinase domain have helped in understanding the structural requirements for inhibition. biointerfaceresearch.com

While no specific docking scores for 4-Ethyl-1,3-benzothiazol-2-amine are published, we can infer its potential behavior. The 2-amino group is a key hydrogen bond donor, and the benzothiazole core provides a scaffold for hydrophobic and π-stacking interactions. The ethyl group at the 4-position would likely occupy a hydrophobic pocket within a target's active site. The table below illustrates typical docking results for related benzothiazole compounds against various protein targets, demonstrating the utility of this method.

Table 1: Example Molecular Docking Scores for Benzothiazole Derivatives Against Various Protein Targets

| Compound Class | Protein Target | Representative Docking Score (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Benzothiazole-Thiazolidinone Hybrids | VEGFR-2 nih.gov | -8.5 to -10.2 | Cys919, Asp1046 |

| Benzothiazole-Thiadiazole Hybrids | BRAF Kinase nih.gov | -7.9 to -9.1 | Cys532, Trp531 |

| N-(6-substituted-1,3-benzothiazol-2-yl) acetamides | DNA Gyrase researchgate.net | -6.5 to -8.0 | Asp73, Gly77 |

| Benzothiazole-Thiazolidinone Analogs | CYP450 3A4 researchgate.net | -7.8 to -8.6 | Arg105, Ser119 |

Note: The data in this table are illustrative and compiled from studies on various benzothiazole derivatives, not specifically this compound.

Structure-Activity Relationship (SAR) Derivation through Computational Models

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For the 2-aminobenzothiazole scaffold, computational models are frequently used to derive these relationships, guiding the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this process. nih.govmdpi.com These models mathematically correlate variations in molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with changes in biological activity. For benzothiazole derivatives, QSAR studies have been employed to predict their antitumor, antifungal, and anti-giardial activities. nih.govnih.govresearchgate.net

Key findings from SAR studies on the 2-aminobenzothiazole core include:

The 2-amino group: This group is often crucial for activity, acting as a key hydrogen bond donor. It can be functionalized to modulate activity, for example, by acylation to form amides. nih.gov

Substituents on the benzene (B151609) ring: The position and nature of substituents on the benzene portion of the scaffold significantly impact activity.

Position 6: Substitution at this position with groups like methyl, methoxy (B1213986), chloro, or nitro has been extensively studied. Electron-withdrawing groups at this position have been shown to enhance the antifungal activity of some derivatives. nih.gov

Position 4: While less commonly explored than the 6-position, substitution here directly influences the steric and electronic environment near the thiazole (B1198619) nitrogen. An ethyl group at position 4, as in the title compound, would introduce a lipophilic character, potentially improving membrane permeability or interaction with hydrophobic pockets in a target protein.

A QSAR model for a series of benzothiazole derivatives might yield an equation that looks conceptually like this:

Biological Activity = c0 + c1(LogP) + c2(Dipole Moment) + c3*(HOMO Energy) + ...

Where the coefficients (c0, c1, etc.) indicate the weight and direction (positive or negative) of each descriptor's contribution to the activity. Such models allow for the virtual screening of new designs before synthesis.

Mechanistic Investigations of Chemical Reactions

Understanding the mechanisms of chemical reactions is vital for optimizing synthetic routes, improving yields, and minimizing byproducts.

The most common and classical pathway for the synthesis of 2-aminobenzothiazoles is the Hugershoff reaction, which involves the oxidative cyclization of an arylthiourea. scholarsresearchlibrary.com For this compound, the precursor would be N-(3-ethylphenyl)thiourea.

The generally accepted mechanism involves the following steps:

Electrophilic Attack: An oxidizing agent, typically bromine in acetic acid or another suitable solvent, acts as an electrophile. nih.gov It attacks the sulfur atom of the thiourea (B124793).

Intramolecular Cyclization: The electron-rich carbon at the 6-position of the phenyl ring (ortho to the thiourea nitrogen) attacks the now electrophilic sulfur atom. This forms a six-membered ring intermediate.

Deprotonation/Rearomatization: A base (which can be the solvent or another species in the mixture) removes a proton from the carbon that initiated the attack, leading to the rearomatization of the benzene ring.

Tautomerization: The resulting imino-dihydrobenzothiazole intermediate tautomerizes to the more stable aromatic 2-aminobenzothiazole final product.

Alternative "one-pot" synthetic methods have also been developed, such as the reaction of a substituted aniline (B41778) with potassium thiocyanate (B1210189) in the presence of an oxidizing agent, which avoids the isolation of the thiourea intermediate. researchgate.net Other modern approaches include copper-catalyzed reactions of 2-haloanilines with dithiocarbamates or the reaction of 2-iodoanilines with sodium dithiocarbamates. nih.gov

In the classical Hugershoff synthesis, the key intermediate is the N-arylthiourea (e.g., N-(3-ethylphenyl)thiourea). This intermediate is typically stable and can be isolated and characterized by standard spectroscopic methods (NMR, IR, Mass Spectrometry) before proceeding with the cyclization step.

During the cyclization, more transient intermediates are formed, such as the bromosulfonium species and the subsequent spirocyclic cation (Wheland-type intermediate) after the intramolecular electrophilic attack. These intermediates are generally not isolated due to their high reactivity but are inferred from mechanistic studies and computational modeling. The final step involves the characterization of the 2-aminobenzothiazole product. For instance, in the synthesis of N-chloroacetyl derivatives of 2-aminobenzothiazoles, the initial product (e.g., (1'-chloroacetyl)-2-aminobenzothiazole) is a key, characterizable intermediate for further functionalization.

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like this compound. These calculations provide insights into molecular geometry, orbital energies, and reactivity.

Studies on 2-aminobenzothiazole and its derivatives using DFT (commonly with the B3LYP functional) reveal important electronic features. scirp.orgmdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com

For the benzothiazole scaffold, the HOMO is typically distributed over the entire bicyclic ring system, while the LUMO distribution can be influenced by substituents. nih.gov The introduction of an electron-donating group like the 2-amino group generally increases the HOMO energy, making the molecule more susceptible to electrophilic attack. An ethyl group at the 4-position, being weakly electron-donating, would be expected to slightly raise the HOMO energy as well.

The table below shows representative computed electronic properties for related benzothiazole derivatives, illustrating how substitutions affect these parameters.

Table 2: Example DFT-Calculated Electronic Properties of Substituted Benzothiazoles

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-Aminobenzothiazole scirp.orgmdpi.com | -5.8 to -6.0 | -1.1 to -1.3 | ~4.7 |

| Benzothiazole with -CF3 substituent mdpi.com | -6.91 | -2.45 | 4.46 |

| Benzothiazole with -OCH3 substituent mdpi.com | -6.32 | -1.61 | 4.71 |

Note: These values are illustrative and depend heavily on the specific computational method and basis set used. They are sourced from studies on various derivatives. scirp.orgmdpi.comnih.gov

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophiles and nucleophiles. The MEP map displays regions of positive and negative electrostatic potential.

For 2-aminobenzothiazole derivatives, MEP maps consistently show specific patterns:

Negative Potential (Red/Yellow): The most electron-rich regions are typically located around the nitrogen atom of the thiazole ring and the sulfur atom. These sites are prone to electrophilic attack. scirp.orgmdpi.com

Positive Potential (Blue): The most electron-deficient region is found on the hydrogen atoms of the 2-amino group. This makes the amino group a primary site for hydrogen bonding and interaction with nucleophilic species. nih.gov

The MEP surface of this compound would be expected to follow this general pattern. The ethyl group would create a larger region of neutral or weakly negative potential (green/yellow), reflecting its non-polar, hydrophobic nature. This analysis is crucial for understanding intermolecular interactions, such as how the molecule might orient itself within a protein's active site or how it might interact with other molecules in a solution or crystal lattice. mdpi.comresearchgate.net MEP analysis helps rationalize the observed reactivity and provides a guide for designing molecules with specific interaction properties. nih.gov

In silico Prediction of Molecular Properties and Drug-Likeness

In the early stages of drug discovery, computational methods are invaluable for predicting the druglike characteristics of a molecule. These in silico analyses help to identify candidates with a higher probability of success in later developmental phases by assessing their physicochemical properties against established criteria for oral bioavailability. drugbank.comijprajournal.com For this compound, computational tools and databases provide a foundational assessment of its molecular properties and adherence to drug-likeness rules.

Detailed analysis of this compound reveals a molecular profile that is largely favorable according to standard drug-likeness benchmarks. The compound's computed properties, such as molecular weight, lipophilicity (expressed as logP), and the number of hydrogen bond donors and acceptors, are critical determinants of its potential pharmacokinetic behavior. ijprajournal.comnih.gov

Below is a summary of the key computed molecular properties for this compound.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀N₂S | nih.gov |

| Molecular Weight | 178.26 g/mol | nih.gov |

| XLogP3 | 2.8 | nih.gov |

| Hydrogen Bond Donors | 1 | nih.gov |

| Hydrogen Bond Acceptors | 3 | nih.gov |

| Topological Polar Surface Area (TPSA) | 67.2 Ų | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

These properties are often evaluated against guidelines such as Lipinski's Rule of Five and Veber's Rule to predict oral bioavailability. drugbank.comnih.gov Lipinski's rule states that an orally active drug is likely to have no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular mass of less than 500 daltons, and a partition coefficient (log P) not greater than 5. drugbank.com Veber's rule suggests that good oral bioavailability is also associated with having 10 or fewer rotatable bonds and a polar surface area of 140 Ų or less. nih.gov

The adherence of this compound to these rules is summarized in the following table.

Table 2: Drug-Likeness Profile of this compound

| Rule | Parameter | Value | Limit | Compliance | Source |

|---|---|---|---|---|---|

| Lipinski's Rule of Five | Molecular Weight | 178.26 | < 500 | Yes | drugbank.comnih.gov |

| logP | 2.8 | ≤ 5 | Yes | drugbank.comnih.gov | |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes | drugbank.comnih.gov | |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes | drugbank.comnih.gov | |

| Veber's Rule | Topological Polar Surface Area | 67.2 Ų | ≤ 140 Ų | Yes | nih.govnih.gov |

| Rotatable Bonds | 1 | ≤ 10 | Yes | nih.govnih.gov |

As indicated, this compound fully complies with both Lipinski's and Veber's rules. Its low molecular weight and moderate lipophilicity suggest it may be readily absorbed. drugbank.comnih.gov The number of hydrogen bond donors and acceptors is well within the preferred range, which is crucial for membrane permeability and interaction with biological targets. drugbank.com Furthermore, its low topological polar surface area and minimal number of rotatable bonds point towards good intestinal absorption and favorable bioavailability. nih.gov The general class of 2-aminobenzothiazole derivatives has been the subject of numerous computational studies to predict their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, with many derivatives showing promise as drug candidates based on these in silico screens. nih.govnih.govbiointerfaceresearch.com

Exploration of Biological Activities and Molecular Interactions of 4 Ethyl 1,3 Benzothiazol 2 Amine Derivatives

Enzyme Inhibition Studies

Derivatives of 4-Ethyl-1,3-benzothiazol-2-amine have been the subject of various enzyme inhibition studies, demonstrating their potential to modulate the activity of several key enzymes involved in disease pathogenesis.

Cholinergic Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing Alzheimer's disease. tandfonline.com Research has shown that certain benzothiazole (B30560) derivatives exhibit significant inhibitory activity against these enzymes.

A study on novel benzothiazole derivatives revealed that while some compounds displayed significant activity against AChE, none showed noteworthy inhibition of BChE. nih.gov For instance, compound 4f in the study, a benzothiazole derivative, showed potent AChE inhibition with an IC50 value of 23.4 ± 1.1 nM, which is comparable to the standard drug donepezil (B133215) (IC50 = 20.1 ± 1.4 nM). nih.gov In contrast, another study on benzothiazolone derivatives found that most compounds had a higher inhibitory activity against BChE than AChE. mdpi.com Compound M13 from this series was the most potent BChE inhibitor with an IC50 value of 1.21 μM. mdpi.com

The inhibitory potential of various benzimidazole-based thiazole (B1198619) derivatives against both AChE and BChE has also been investigated. These compounds exhibited a broad range of IC50 values, from 0.10 ± 0.05 to 11.10 ± 0.30 µM for AChE and 0.20 ± 0.050 µM to 14.20 ± 0.10 µM for BChE. nih.gov Notably, some of these derivatives were more potent than the standard drug Donepezil. nih.gov

Table 1: Inhibitory Activity of Selected Benzothiazole Derivatives against Cholinergic Enzymes

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 4f | Acetylcholinesterase (AChE) | 0.0234 ± 0.0011 | nih.gov |

| Donepezil (Standard) | Acetylcholinesterase (AChE) | 0.0201 ± 0.0014 | nih.gov |

| M13 | Butyrylcholinesterase (BChE) | 1.21 | mdpi.com |

| M2 | Butyrylcholinesterase (BChE) | 1.38 | mdpi.com |

| Benzimidazole-based thiazole analog 16 | Acetylcholinesterase (AChE) | 0.20 ± 0.050 | nih.gov |

| Benzimidazole-based thiazole analog 16 | Butyrylcholinesterase (BChE) | 0.50 ± 0.050 | nih.gov |

| Benzimidazole-based thiazole analog 21 | Acetylcholinesterase (AChE) | 0.10 ± 0.05 | nih.gov |

| Benzimidazole-based thiazole analog 21 | Butyrylcholinesterase (BChE) | 0.20 ± 0.050 | nih.gov |

| Donepezil (Standard) | Acetylcholinesterase (AChE) | 2.16 ± 0.12 | nih.gov |

| Donepezil (Standard) | Butyrylcholinesterase (BChE) | 4.5 ± 0.11 | nih.gov |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a validated target for antimicrobial and anticancer therapies. nih.gov While direct studies on this compound derivatives as DHFR inhibitors are limited, research on structurally related compounds suggests potential activity. For instance, thieno[2,3-d]pyrimidine (B153573) derivatives, which share a heterocyclic scaffold, have been identified as potent dual inhibitors of human DHFR and thymidylate synthase (TS). nih.gov Compound 4 from this series demonstrated IC50 values of 20 nM and 40 nM against human DHFR and TS, respectively. nih.gov The exploration of 1,3,4-thiadiazole (B1197879) derivatives has also revealed effective interaction with the active site of DHFR through molecular docking studies. sciforum.net

Poly(ADP-ribose) Polymerase (PARP) Enzyme Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair and have emerged as significant targets in cancer therapy. nih.gov The 2-aminobenzothiazole (B30445) scaffold is a feature of some PARP inhibitors. nih.gov For example, derivatives of 2-aminothiazole (B372263) have been designed and shown to be potent PARP-1 inhibitors, with some compounds exhibiting IC50 values below 1 µM. mdpi.com Furthermore, a new class of PARP inhibitors based on the nih.govnih.govsemanticscholar.orgtriazolo[3,4-b]benzothiazole (TBT) scaffold has been identified, with some compounds showing nanomolar inhibitory activity against different PARP enzymes. acs.org

Bacterial Heptose Synthesis Pathway Enzyme Inhibition (e.g., HldE Kinase)

The bacterial heptose synthesis pathway is essential for the formation of the outer membrane in Gram-negative bacteria, presenting a novel target for antibiotics. While specific inhibition of HldE kinase by this compound derivatives has not been explicitly reported, the broader class of 2-aminobenzothiazoles has been investigated as inhibitors of bacterial virulence. Structure-activity relationship studies of 2-aminobenzothiazole-based inhibitors targeting the CA domain of histidine kinases, which are involved in virulence regulation, have been conducted. nih.gov

Mechanistic Elucidation of Enzyme Inhibition Pathways

The mechanism of enzyme inhibition by this compound derivatives often involves interactions with the enzyme's active site. Enzyme inhibitors can function through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition. youtube.com

Competitive Inhibition: The inhibitor molecule competes with the substrate for binding to the active site of the enzyme. youtube.com

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's activity. youtube.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. youtube.com

Molecular docking studies have provided insights into the binding modes of benzothiazole derivatives. For example, in the case of cholinesterase inhibition, molecular modeling suggests that these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov For other enzymes, such as Aurora B kinase, the 2-aminobenzothiazole nucleus has been shown to occupy the adenine-binding region, forming hydrogen bonds with key amino acid residues. nih.gov The study of enzyme kinetics, including the analysis of Lineweaver-Burk plots, helps to determine the type of inhibition and the inhibitor's potency. nih.gov

Antimicrobial Research Applications

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.

The 2-aminobenzothiazole scaffold is a core component of many compounds with demonstrated antibacterial and antifungal properties. tandfonline.comcore.ac.uk Studies have shown that substitutions on the benzothiazole ring can significantly influence the antimicrobial activity. For instance, a study on 6-substituted 2-aminobenzothiazole derivatives found that the introduction of phenoxy and benzyloxy groups enhanced antifungal activity against various Candida species. core.ac.uk Another study synthesized a series of thiazolyl aminobenzothiazole derivatives and found that most compounds exhibited noticeable activity against both Gram-negative and Gram-positive bacteria. tandfonline.com

Novel benzothiazole-based compounds have been designed as potential dual inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov Compounds 4b and 7a from this study were particularly potent against methicillin-resistant Staphylococcus aureus (MRSA) and a multi-drug resistant clinical isolate of Enterococcus faecium. nih.gov

Table 2: Antimicrobial Activity of Selected 2-Aminobenzothiazole Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1d | Candida parapsilosis | 16 | core.ac.uk |

| 1d | Candida tropicalis | 32 | core.ac.uk |

| 1d | Candida krusei | 32 | core.ac.uk |

| 1e | Candida albicans | 16 | core.ac.uk |

| 18 | Escherichia coli | 6-8 | tandfonline.com |

| 18 | Pseudomonas aeruginosa | 6-8 | tandfonline.com |

| 20 | Staphylococcus aureus | 6-8 | tandfonline.com |

| 20 | Bacillus subtilis | 6-8 | tandfonline.com |

| 4b | Staphylococcus aureus (MRSA) | - | nih.gov |

| 7a | Enterococcus faecium (multidrug resistant) | - | nih.gov |

| 7a | Candida albicans (clinical isolate) | equipotent to nystatin | nih.gov |

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of the benzothiazole nucleus are recognized for their significant antibacterial properties. nih.gov Research has demonstrated that modifications on the benzothiazole ring, including the introduction of various substituents, can lead to potent antibacterial agents.

Substituted benzothiazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. For instance, a series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their derivatives were tested against strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). researchgate.net The results indicated that many of these compounds exhibited moderate to excellent antimicrobial activity. researchgate.net Specifically, certain derivatives showed maximum activity against Gram-negative and Gram-positive bacteria. researchgate.net

In another study, thiazolidin-4-one derivatives of benzothiazole demonstrated notable antibacterial action against Pseudomonas aeruginosa and Escherichia coli. nih.gov The structure-activity relationship (SAR) studies suggested that the presence of specific groups, such as nitro and methoxy (B1213986) moieties on the phenyl ring, enhanced the antibacterial effects. nih.gov Similarly, isatin (B1672199) derivatives incorporating a benzothiazole structure displayed better antibacterial activity against Gram-negative strains compared to Gram-positive ones, with some compounds showing excellent activity against E. coli and P. aeruginosa. nih.gov

Furthermore, the incorporation of a 1,2,4-triazole (B32235) ring with 1,3-benzothiazol-2-amine has yielded derivatives with activity against Gram-positive bacteria, particularly when substituted with fluoro and methyl groups on the benzothiazole ring. nih.gov

The table below summarizes the antibacterial activity of selected benzothiazole derivatives.

| Bacterial Strain | Derivative Type | Key Findings | Reference |

| E. coli | Isatin-benzothiazole derivatives | Excellent activity with MIC of 3.1 µg/ml. | nih.gov |

| P. aeruginosa | Isatin-benzothiazole derivatives | Excellent activity with MIC of 6.2 µg/ml. | nih.gov |

| S. aureus | 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines | Moderate to excellent activity. | researchgate.net |

| B. subtilis | 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines | Moderate to excellent activity. | researchgate.net |

Antifungal Activity

The antifungal potential of benzothiazole derivatives has been a subject of considerable research. derpharmachemica.com Studies have shown that these compounds can be effective against various fungal species.

A series of 2-substituted derivatives of a fused pyrimido[2,3-b]pyrazolo[3,4-e]pyrimido[2,3-b] nih.govresearchgate.netbenzothiazole system were synthesized and screened for their antifungal activity. derpharmachemica.com The results indicated that these fused benzothiazole moieties exhibited a broad spectrum of antifungal activity, showing good efficacy against Penicillium sp. and Aspergillus niger. derpharmachemica.com

In another study, the anti-Candida activity of several benzothiazole derivatives was investigated. nih.gov One of the tested compounds, 6-amino-2-n-pentylthiobenzothiazole, demonstrated good activity against the yeast form of Candida albicans and was also inhibitory to other Candida strains. nih.gov This compound also hindered germ-tube formation and mycelial growth in C. albicans. nih.gov

The table below presents findings on the antifungal activity of specific benzothiazole derivatives.

| Fungal Strain | Derivative Type | Key Findings | Reference |

| Penicillium sp. | Fused pyrimido benzothiazoles | Showed good antifungal activity. | derpharmachemica.com |

| Aspergillus niger | Fused pyrimido benzothiazoles | Showed good antifungal activity. | derpharmachemica.com |

| Candida albicans | 6-amino-2-n-pentylthiobenzothiazole | Exhibited good activity against the yeast form and inhibited mycelial growth. | nih.gov |

Anti-tubercular Activity against Mycobacterium tuberculosis

Tuberculosis remains a significant global health threat, necessitating the development of new therapeutic agents. nih.gov Benzothiazole derivatives have emerged as a promising class of compounds with potent anti-tubercular activity. researchgate.netrsc.org

A study focused on new benzothiazole–pyrimidine hybrids identified several compounds with high activity against a drug-sensitive strain of Mycobacterium tuberculosis (ATCC 25177), with MIC values ranging from 0.24 to 0.98 µg/mL. nih.gov The most potent of these compounds were further tested against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis, where they continued to show good activity. nih.gov For instance, compound 5c displayed an MIC of 0.24 µg/mL against the sensitive strain, 0.98 µg/mL against the MDR strain, and 3.9 µg/mL against the XDR strain. nih.gov

Another research effort identified an amino-benzothiazole scaffold from a whole-cell screen against a recombinant Mycobacterium tuberculosis strain. asm.org Through the synthesis and testing of 34 analogs, molecules with improved potency and reduced cytotoxicity were discovered. asm.org Some of these benzothiazole derivatives demonstrated bactericidal activity against both replicating and non-replicating M. tuberculosis. asm.org

The following table summarizes the anti-tubercular activity of selected benzothiazole derivatives.

| M. tuberculosis Strain | Derivative Type | MIC (µg/mL) | Reference |

| Sensitive (ATCC 25177) | Benzothiazole–pyrimidine hybrid (5c) | 0.24 | nih.gov |

| MDR (ATCC 35822) | Benzothiazole–pyrimidine hybrid (5c) | 0.98 | nih.gov |

| XDR (RCMB 2674) | Benzothiazole–pyrimidine hybrid (5c) | 3.9 | nih.gov |

| Sensitive (ATCC 25177) | Benzothiazole–pyrimidine hybrid (15) | 0.48 | nih.gov |

| MDR (ATCC 35822) | Benzothiazole–pyrimidine hybrid (15) | 1.95 | nih.gov |

| XDR (RCMB 2674) | Benzothiazole–pyrimidine hybrid (15) | 7.81 | nih.gov |

Anticancer Research Perspectives

The benzothiazole nucleus is a privileged scaffold in the design of novel anticancer agents, with derivatives showing promise in targeting various cancer cell lines and molecular pathways. researchgate.netnih.govnih.gov

In vitro Cytotoxicity Evaluations

Numerous studies have reported the in vitro cytotoxicity of benzothiazole derivatives against a range of human cancer cell lines.

For instance, a series of novel benzothiazole derivatives were synthesized and evaluated for their anticancer and anti-inflammatory properties. nih.gov One compound, 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine, significantly inhibited the proliferation of A431, A549, and H1299 cancer cells. nih.gov This compound also demonstrated the ability to promote apoptosis and induce cell cycle arrest. nih.gov

In another study, new benzothiazole hybrids were assessed for their in vitro antitumor effects against HCT-116 (colorectal carcinoma), HEPG-2 (hepatocellular carcinoma), and MCF-7 (breast cancer) cell lines. nih.gov One of the thiazolidine-2,4-dione hybrids (compound 4a) was found to be the most potent, with IC50 values of 5.61, 7.92, and 3.84 µM, respectively. nih.gov

The table below presents the in vitro cytotoxicity of selected benzothiazole derivatives.

| Cell Line | Derivative Type | IC50 (µM) | Reference |

| HCT-116 | Thiazolidine-2,4-dione hybrid (4a) | 5.61 | nih.gov |

| HEPG-2 | Thiazolidine-2,4-dione hybrid (4a) | 7.92 | nih.gov |

| MCF-7 | Thiazolidine-2,4-dione hybrid (4a) | 3.84 | nih.gov |

| A431 | 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine | Not specified in µM | nih.gov |

| A549 | 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine | Not specified in µM | nih.gov |

| H1299 | 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine | Not specified in µM | nih.gov |

Epidermal Growth Factor Receptor (EGFR) Inhibition Studies

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and its inhibition can halt tumor progression. researchgate.net Benzothiazole-based derivatives have emerged as potent inhibitors of EGFR. researchgate.netnih.gov

Research into new benzothiazole-1,2,3-triazole hybrids has identified them as potent EGFR inhibitors with cytotoxic activity against cancer cells. rsc.org Molecular docking studies have helped in understanding the binding interactions of these compounds with the EGFR active site. researchgate.net

A series of pyrimido-benzothiazole derivatives were synthesized and evaluated as EGFR inhibitors. researchgate.net One such derivative demonstrated significant antineoplastic activity against HCT116, SF295, and LOX IMVI cancer cell lines, with IC50 values of 25.7, 26.0, and 16.5 µM, respectively, and inhibited EGFR kinase by 40.33%. researchgate.net

The table below summarizes the EGFR inhibitory activity of selected benzothiazole derivatives.

| Derivative Type | Cancer Cell Line | IC50 (µM) | EGFR Kinase Inhibition (%) | Reference |

| Pyrimido-benzothiazole derivative | HCT116 | 25.7 | 40.33 | researchgate.net |

| Pyrimido-benzothiazole derivative | SF295 | 26.0 | 40.33 | researchgate.net |

| Pyrimido-benzothiazole derivative | LOX IMVI | 16.5 | 40.33 | researchgate.net |

Anti-inflammatory and Analgesic Property Investigations

Benzothiazole derivatives have been widely investigated for their anti-inflammatory and analgesic properties. asianpubs.orgresearchgate.netpreprints.org

A series of 5-(4-substituted benzylidene-2-(substituted benzo[d]thiazol-2-ylimino)thiazolidin-4-ones were synthesized and evaluated for their in vivo analgesic and anti-inflammatory activities. asianpubs.org All tested compounds showed a significant decrease in the number of writhings in the acetic acid-induced writhing model in mice, indicating analgesic activity. asianpubs.org In the carrageenan-induced rat paw edema model, these compounds exhibited a time-dependent anti-inflammatory effect. asianpubs.org

In another study, novel 2-amino benzothiazole derivatives were synthesized and evaluated for anti-inflammatory activity using the carrageenan-induced mice paw edema method. researchgate.net Several compounds, particularly those with chloro and methoxy substitutions on the benzothiazole ring, showed better anti-inflammatory activity compared to the standard drug, diclofenac (B195802) sodium. researchgate.net

The table below highlights the anti-inflammatory and analgesic activities of selected benzothiazole derivatives.

| Activity | Model | Derivative Type | Key Findings | Reference |

| Analgesic | Acetic acid-induced writhing in mice | 5-(4-substituted benzylidene-2-(substituted benzo[d]thiazol-2-ylimino)thiazolidin-4-ones | Significant decrease in the number of writhings. | asianpubs.org |

| Anti-inflammatory | Carrageenan-induced rat paw edema | 5-(4-substituted benzylidene-2-(substituted benzo[d]thiazol-2-ylimino)thiazolidin-4-ones | Time-dependent anti-inflammatory effect. | asianpubs.org |

| Anti-inflammatory | Carrageenan-induced mice paw edema | 5-chloro-1,3-benzothiazole-2-amine | More active than diclofenac sodium. | researchgate.net |

| Anti-inflammatory | Carrageenan-induced mice paw edema | 6-methoxy-1,3-benzothiazole-2-amine | More active than diclofenac sodium. | researchgate.net |

Antioxidant Activity Investigations

The investigation into the antioxidant properties of this compound derivatives is crucial for understanding their potential therapeutic applications, particularly in conditions exacerbated by oxidative stress. The antioxidant capacity of these compounds is often evaluated using in vitro assays that measure their ability to scavenge free radicals.

Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. derpharmachemica.com In the DPPH assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical results in a color change from violet to yellow, which can be measured spectrophotometrically. derpharmachemica.com Similarly, the ABTS assay measures the reduction of the ABTS radical cation by antioxidant compounds. derpharmachemica.com

Research on various 2-aryl benzothiazole derivatives has shown that these compounds can exhibit significant radical scavenging potential. For instance, certain synthesized benzothiazole derivatives have demonstrated better antioxidant activity in the ABTS assay compared to the DPPH assay. derpharmachemica.com The structure of the benzothiazole derivative plays a significant role in its antioxidant activity. For example, studies on 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives have indicated that substitutions on the benzothiazole ring can modulate their radical scavenging capabilities. nih.gov In one study, derivatives with specific substitutions showed promising antioxidant potency, with IC50 values in the DPPH assay ranging from 0.144 µM to 0.3 µM, although this was lower than the standard, ascorbic acid (0.074 µM). nih.gov

The mechanism behind the antioxidant activity of these derivatives is often attributed to their ability to donate electrons or hydrogen atoms, thereby neutralizing reactive oxygen species (ROS). The presence of electron-donating groups on the benzothiazole ring system can enhance this activity. While specific data for this compound is not extensively detailed in the reviewed literature, the general findings for related benzothiazole structures suggest that derivatives of this compound would likely possess antioxidant properties worthy of further investigation.

Table 1: DPPH Radical Scavenging Activity of Selected 4-[(Benzo[d]thiazol-2-ylimino)methyl]phenol Derivatives nih.gov

| Compound | Substitution on Benzothiazole Ring | IC50 (µM) |

| 4a | H | 0.3 |

| 4b | 6-CH3 | 0.274 |

| 4c | 6-Cl | 0.183 |

| 4d | 6-F | 0.144 |

| 4e | 6-NO2 | 0.244 |

| Ascorbic Acid | - | 0.074 |

This table is interactive. Click on the headers to sort the data.

Protein Aggregation Modulation Studies (e.g., α-Synuclein and Tau)

The aggregation of specific proteins, such as α-synuclein and tau, is a pathological hallmark of several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease, respectively. Consequently, the identification of small molecules that can inhibit or modulate this aggregation process is a significant area of therapeutic research. Benzothiazole derivatives have emerged as a promising class of compounds in this regard.

The aggregation of these proteins can be monitored in vitro using techniques like the Thioflavin T (ThT) fluorescence assay. nih.gov ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils, allowing for the quantification of protein aggregation over time.

Studies have focused on designing and synthesizing benzothiazole derivatives that can interfere with the aggregation of both α-synuclein and tau. nih.govnih.gov For instance, a rational design approach, hybridizing the structural features of known tau and α-synuclein aggregation inhibitors, has led to the development of novel benzothiazole-based compounds. nih.gov In one such study, certain benzothiazole derivatives were found to significantly decrease the ThT fluorescence associated with α-synuclein fibrils. nih.gov Specifically, an iodo-substituted phenyl urea (B33335) derivative of a methoxy-benzothiazole (compound 35) and a nitro-substituted analog (compound 42) reduced ThT fluorescence to 5.0% and 9.5%, respectively, indicating potent inhibition of α-synuclein fibrillization. nih.gov